N-(5-ethyl-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide
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Overview
Description
N-(5-ethyl-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide typically involves the reaction of 5-ethyl-1,3-thiazole with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to facilitate the acylation process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-ethyl-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its thiazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluoroacetamide group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This combination of properties enables the compound to exert its biological effects by altering cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,3-thiazol-2-yl)acetamide
- N-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetamide
- N-(5-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide
Uniqueness
N-(5-ethyl-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide stands out due to its trifluoroacetamide group, which imparts unique chemical and biological properties. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes and interacting with molecular targets.
Properties
CAS No. |
82245-84-9 |
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Molecular Formula |
C7H7F3N2OS |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
N-(5-ethyl-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C7H7F3N2OS/c1-2-4-3-11-6(14-4)12-5(13)7(8,9)10/h3H,2H2,1H3,(H,11,12,13) |
InChI Key |
LVPQMQOCSYEIMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(S1)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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